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molecular formula C9H11NO2 B1595104 N-(hydroxymethyl)-2-phenylacetamide CAS No. 6291-06-1

N-(hydroxymethyl)-2-phenylacetamide

Cat. No. B1595104
M. Wt: 165.19 g/mol
InChI Key: XXBWKSWPAMJCSC-UHFFFAOYSA-N
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Patent
US07968735B2

Procedure details

A mixture of phenylacetamide 12 (2 g, 15 mmol) in a solution of potassium carbonate (4%, 2 ml, 0.6 mmol) and an aqueous solution of formaldehyde (37%, 2 ml, 20 mmol) was refluxed for 15 min (until completely dissolved). The mixture was cooled and extracted with CH2Cl2 (2×30 ml). The combined organic phases were dried over MgSO4 and were concentrated under reduced pressure to give a crude product (1.35 g), recrystallization in toluene (20 ml) gave N-hydroxymethylphenylacetamide 11 (1.1 g, 44%) in the form of a white powder. M.p. 78° C. 1H NMR (CDCl3, 300 MHz) δ 7.50-7.20 (m, 5H), 6.48 (br s, NH), 4.69 (t, J=7.0 Hz, 2H), 3.67 (t, J=7 Hz, OH), 3.60 (s, 2H). 13C NMR (CDCl3, 75 MHz) δ 172.9, 134.4, 129.5, 129.0, 127.5, 64.2, 43.6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([NH2:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]=[O:12]>C(=O)([O-])[O-].[K+].[K+]>[OH:12][CH2:11][NH:10][C:8](=[O:9])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)N
Name
Quantity
2 mL
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a crude product (1.35 g), recrystallization in toluene (20 ml)

Outcomes

Product
Name
Type
product
Smiles
OCNC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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